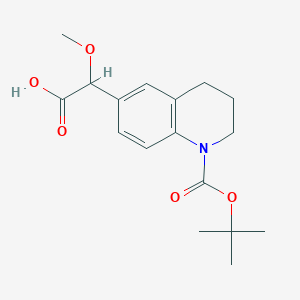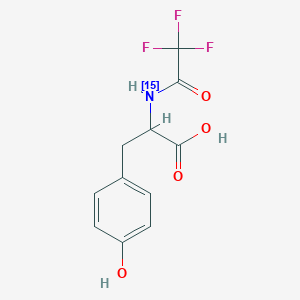
N-Trifluoro acetyl-DL-tyrosine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoro acetyl-DL-tyrosine-15N is a labeled amino acid derivative, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoro acetyl-DL-tyrosine-15N typically involves the acylation of DL-tyrosine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the acid by-products.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to achieve high purity.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Trifluoro acetyl-DL-tyrosine-15N undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new acyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Trifluoro acetyl-DL-tyrosine-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: In the production of labeled compounds for various analytical applications.
Wirkmechanismus
The mechanism of action of N-Trifluoro acetyl-DL-tyrosine-15N involves its incorporation into biological systems where it can be traced using isotopic labeling techniques. The molecular targets and pathways include:
Enzymatic Reactions: The compound can be incorporated into proteins and peptides, allowing the study of enzymatic processes.
Metabolic Pathways: It can be used to trace metabolic pathways and understand the fate of amino acids in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Trifluoro acetyl-DL-tyrosine: Without the nitrogen-15 label.
N-Trifluoro acetyl-L-tyrosine: The L-isomer of the compound.
N-Trifluoro acetyl-D-tyrosine: The D-isomer of the compound.
Uniqueness
N-Trifluoro acetyl-DL-tyrosine-15N is unique due to its isotopic labeling with nitrogen-15, which allows for specific tracing and analysis in various scientific studies. This isotopic labeling provides a distinct advantage in NMR and mass spectrometry studies, making it a valuable tool in research.
Eigenschaften
Molekularformel |
C11H10F3NO4 |
|---|---|
Molekulargewicht |
278.19 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)(15N)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/i15+1 |
InChI-Schlüssel |
MSIICIIOIIEGNY-XPOOIHDOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC(C(=O)O)[15NH]C(=O)C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


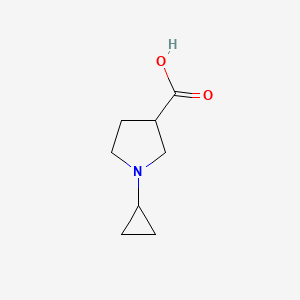
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
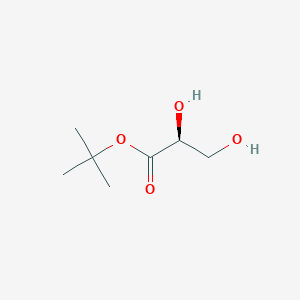
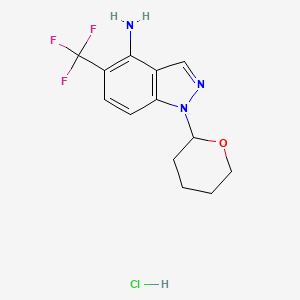
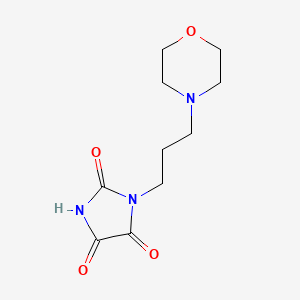
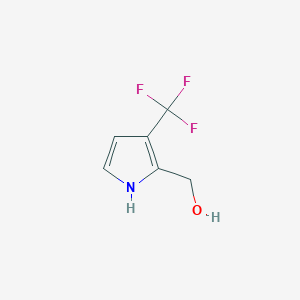
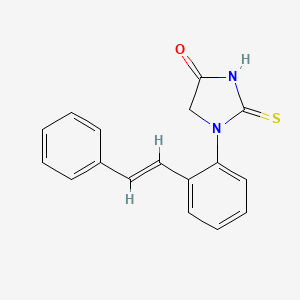
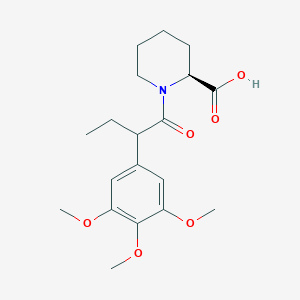

![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
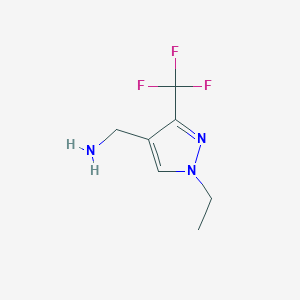
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

